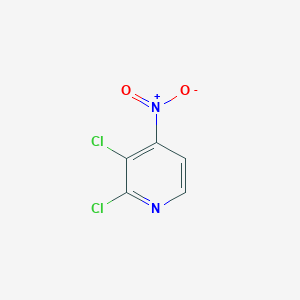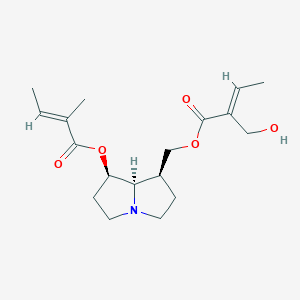
(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate
Übersicht
Beschreibung
(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate (hereafter referred to as “7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate” or “7-bromo-pivalate”) is a synthetic molecule that has been studied for its potential use in scientific research. It is a brominated derivative of pivalic acid, a naturally occurring compound found in many organisms. 7-Bromo-pivalate has been studied for its ability to act as an inhibitor of certain enzymes, and its ability to interact with other molecules in a variety of ways. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving 7-bromo-pivalate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
- A study detailed the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid, using a compound structurally similar to (7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate. These compounds were tested as inhibitors of tumor cell growth, highlighting the potential antitumor applications of related quinazoline derivatives (Forsch, Wright, & Rosowsky, 2002).
Pharmacological Properties
- Research on 6-bromoquinazolinone derivatives, closely related to the queried compound, revealed their pharmacological significance, such as anti-inflammatory, analgesic, and anti-bacterial activities. This points towards the diverse pharmacological applications of similar quinazoline compounds (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Anti-Inflammatory and Analgesic Agents
- A series of compounds including 6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties. This study underscores the utility of quinazolin-3(4H)-yl derivatives in the development of non-steroidal anti-inflammatory and analgesic agents (Kumar, Lal, & Rani, 2014).
Key Intermediate in Anticancer Drug Synthesis
- Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, structurally related to the compound , has been identified as a key intermediate in the synthesis of some anticancer drugs that inhibit thymidylate synthase. This highlights the role of quinazoline derivatives in anticancer drug development (Sheng-li, 2004).
Antibacterial Activity
- Compounds structurally similar to this compound were synthesized and screened for their antibacterial activity against various pathogens. This indicates the potential of quinazoline derivatives in developing new antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Eigenschaften
IUPAC Name |
(7-bromo-2,6-dimethyl-4-oxoquinazolin-3-yl)methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3/c1-9-6-11-13(7-12(9)17)18-10(2)19(14(11)20)8-22-15(21)16(3,4)5/h6-7H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYSGKWVXCOJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=C(N(C2=O)COC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromoFuro[3,2-b]pyridine](/img/structure/B3034064.png)
![2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3034065.png)
![2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3034066.png)

![4-Butan-2-yl-4,5,9-trihydroxy-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B3034072.png)








![3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B3034087.png)
